2-(Aminooxy)ethanol

Descripción

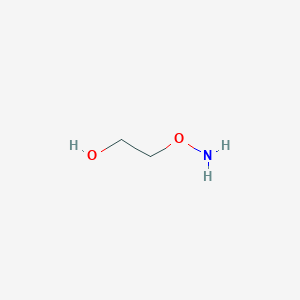

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminooxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWTWPXKLJTKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186454 | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-95-6 | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminooxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminooxy)ethanol: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-(Aminooxy)ethanol. A versatile bifunctional molecule, this compound serves as a valuable building block and linker in various scientific disciplines, particularly in the fields of drug development and bioconjugation. Its unique aminooxy group allows for the formation of stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioorthogonal chemistry.

Core Chemical Properties and Structure

This compound, with the CAS number 3279-95-6, is a colorless to light yellow liquid at room temperature.[1][2] Its structure features a primary alcohol and an aminooxy group, rendering it a useful hydrophilic linker in bioconjugation strategies.

The chemical structure of this compound is as follows:

HO-CH₂-CH₂-O-NH₂

Quantitative Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NO₂ | [1][2][3] |

| Molecular Weight | 77.08 g/mol | [1][2][3] |

| Boiling Point | 238.6 °C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ (estimate) | [1] |

| Flash Point | 98.1 °C | [1] |

| Refractive Index | 1.437 (estimate) | [1] |

| LogP | -0.43070 | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.78 (s, 4H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 76.3, 60.7 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in bioconjugation are provided below. These protocols are intended for use by qualified researchers and scientists.

Synthesis of this compound

This protocol is adapted from a patented synthesis method and involves the reaction of N-hydroxyphthalimide with 2-bromoethanol, followed by hydrazinolysis.[4][5]

Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione (Intermediate)

-

Reaction Setup: In a suitable reactor, sequentially add N-hydroxyphthalimide, dimethylformamide (DMF), and triethylamine (TEA).

-

Heating and Addition: Raise the temperature of the reactor to 60 °C.

-

Begin the dropwise addition of 2-bromoethanol, carefully controlling the rate to maintain the reaction temperature below 95 °C.

-

Thermal Reaction: After the complete addition of 2-bromoethanol, maintain the reaction mixture at a temperature between 85-95 °C for two hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue sequentially with dichloromethane (DCM), 10% hydrochloric acid, a saturated solution of sodium bicarbonate, and water.

-

Concentrate the organic layer to a constant weight.

-

-

Purification: Recrystallize the crude product from ethanol to obtain the intermediate, 2-(2-hydroxyethoxy)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

-

Reaction Setup: In a clean reactor, add methanol (MeOH) and the intermediate product from Step 1. Stir the mixture.

-

Hydrazinolysis: Begin the dropwise addition of hydrazine hydrate. After the addition is complete, increase the temperature to 68 °C and maintain for a specified period.

-

Work-up:

-

Cool the reaction mixture.

-

Filter the mixture and concentrate the filtrate.

-

Add chloroform to the concentrated filtrate, filter again, and concentrate the filtrate.

-

-

Final Purification: Distill the residue under reduced pressure to obtain pure this compound.

Application in Bioconjugation: Labeling of Glycoproteins

This compound and its derivatives are extensively used in the site-specific modification of biomolecules through oxime ligation. The following protocol details a general procedure for labeling glycoproteins.[6][7][8]

-

Preparation of the Antibody Solution:

-

Dissolve the antibody (e.g., IgG) in 1X PBS buffer to a concentration of 20-100 µM (approximately 3-15 mg/mL for IgG). Ensure the buffer is free of primary amines.

-

-

Oxidation of Carbohydrate Groups:

-

Prepare a fresh 100 mM stock solution of sodium periodate (NaIO₄) in deionized water.

-

To the antibody solution, add 1/10th volume of a 10X reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5).

-

Add 1/10th volume of the NaIO₄ stock solution to the antibody mixture.

-

Incubate the reaction for 10-30 minutes at room temperature or on ice, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.

-

-

Preparation of the Aminooxy Reagent Stock Solution:

-

Prepare a stock solution (e.g., 5 mM) of the aminooxy-functionalized label (e.g., a derivative of this compound coupled to a fluorescent dye) in an appropriate solvent like water, DMSO, or DMF.

-

-

Labeling Reaction (Oxime Ligation):

-

Add a molar excess (e.g., 50 molar equivalents) of the aminooxy reagent to the oxidized glycoprotein solution.

-

(Optional but recommended) To catalyze the reaction, especially at neutral pH, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled glycoprotein from unreacted reagents using size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy.

-

Signaling Pathways and Logical Relationships

The primary utility of this compound in a biological context is not as a modulator of signaling pathways itself, but as a tool to study them. Through oxime ligation, it enables the attachment of probes, tags, or therapeutic agents to specific biomolecules (like glycoproteins on a cell surface). This allows for the visualization, tracking, and functional analysis of these biomolecules within their native signaling cascades.

The logical relationship in its application is a straightforward, two-step bioorthogonal conjugation strategy:

-

Introduction of a carbonyl group: An aldehyde or ketone is either naturally present or chemically introduced onto the target biomolecule.

-

Oxime bond formation: The aminooxy group of this compound or its derivative reacts specifically with the carbonyl group to form a stable oxime linkage.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3279-95-6 [chemicalbook.com]

- 3. Ethanol, 2-(aminooxy)- | C2H7NO2 | CID 3014186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103539696A - Preparation method of 2-(aminoxy) ethanol - Google Patents [patents.google.com]

- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Aminooxy)ethanol

CAS Number: 3279-95-6

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)ethanol is a bifunctional molecule that has garnered significant interest in the fields of bioconjugation, medicinal chemistry, and materials science. Its structure, featuring both a reactive aminooxy group and a primary alcohol, allows for versatile applications, most notably in the chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug development and bioconjugation.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3279-95-6 | [2] |

| Molecular Formula | C₂H₇NO₂ | [2][3] |

| Molecular Weight | 77.08 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 238.6 °C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ | [1] |

| Flash Point | 98.1 °C | [1] |

| Refractive Index | 1.437 | [1] |

| Synonyms | O-(2-Hydroxyethyl)hydroxylamine, 2-(aminooxy)ethan-1-ol | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.78 (s, 4H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 76.3, 60.7 | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, C-H, and C-O stretching and bending vibrations are expected. A broad absorption around 3300-3500 cm⁻¹ (O-H and N-H stretch), C-H stretching just below 3000 cm⁻¹, and C-O stretching in the 1050-1150 cm⁻¹ region. | |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 77 is expected. Common fragmentation patterns for alcohols include the loss of water (M-18) and α-cleavage. For the aminooxy group, cleavage of the N-O bond is possible. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 2-bromoethanol, followed by the deprotection of the phthalimide group using hydrazine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

-

To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as DMF, add an equimolar amount of a base (e.g., triethylamine).

-

Slowly add 2-bromoethanol to the reaction mixture at room temperature.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-(2-hydroxyethoxy)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of this compound

-

Dissolve 2-(2-hydroxyethoxy)isoindoline-1,3-dione (1 equivalent) in methanol.[4]

-

Add hydrazine hydrate (1.5 equivalents) to the solution.[4]

-

Heat the reaction mixture to 70 °C for 1.5 hours.[4]

-

Cool the reaction to room temperature, at which point a precipitate of phthalhydrazide will form.[4]

-

Filter the mixture to remove the precipitate and wash the solid with chloroform.[4]

-

Combine the filtrate and the washings, and concentrate under reduced pressure.[4]

-

The resulting residue is then purified by vacuum distillation to yield this compound as a colorless oil.[4] The purity of the final product should be confirmed by NMR spectroscopy.

Figure 1: Synthesis workflow for this compound.

Reactivity and Applications in Bioconjugation

The primary utility of this compound lies in the chemoselective reactivity of its aminooxy group towards aldehydes and ketones, a reaction known as oxime ligation. This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Oxime Ligation

The reaction between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) forms a stable oxime bond. This reaction is typically carried out under mild acidic to neutral pH conditions (pH 4-7). The rate of oxime formation can be significantly accelerated by the use of a nucleophilic catalyst, with aniline and its derivatives being the most commonly employed.

Figure 2: Oxime ligation reaction of this compound.

Application in Glycoprotein and Antibody Labeling

A significant application of this chemistry is in the site-specific modification of glycoproteins and antibodies. The carbohydrate moieties of these biomolecules can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups. These aldehydes then serve as chemical handles for conjugation with aminooxy-functionalized molecules like this compound or its derivatives. This strategy is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to the antibody via an aminooxy-containing linker.

Experimental Protocol: Labeling of an Antibody with an Aminooxy-Functionalized Payload

This protocol outlines the general steps for conjugating an aminooxy-functionalized payload to an antibody.

1. Antibody Preparation and Oxidation: a. Buffer exchange the antibody into an appropriate oxidation buffer (e.g., phosphate-buffered saline, pH 6.0). b. Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding an excess of a diol, such as ethylene glycol. e. Purify the oxidized antibody using a desalting column to remove excess periodate and quenching agent.

2. Oxime Ligation: a. To the purified, oxidized antibody, add the aminooxy-functionalized payload. A molar excess of the payload is typically used. b. If required, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction. c. Incubate the reaction at room temperature for 2-16 hours. d. Monitor the progress of the conjugation by a suitable analytical technique (e.g., HIC-HPLC, SEC-HPLC, or mass spectrometry).

3. Purification of the Antibody-Payload Conjugate: a. Once the reaction is complete, purify the conjugate from unreacted payload and catalyst using size exclusion chromatography (SEC) or other appropriate chromatographic techniques. b. Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Figure 3: Experimental workflow for antibody labeling.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[2] It can cause skin irritation and serious eye damage.[2] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical tool for researchers, particularly in the field of bioconjugation and drug development. Its ability to undergo efficient and chemoselective oxime ligation with aldehydes and ketones provides a robust method for the site-specific modification of biomolecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the development of novel bioconjugates and therapeutics.

References

- 1. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3279-95-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Aminooxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-(aminooxy)ethanol, a crucial intermediate in the development of various pharmaceuticals and a versatile building block in organic chemistry. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols.

Introduction

This compound, also known as O-(2-hydroxyethyl)hydroxylamine, is a bifunctional molecule featuring both an aminooxy and a primary alcohol group. This unique combination of functionalities makes it a valuable reagent for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its ability to form stable oxime ethers with aldehydes and ketones allows for its use in bioconjugation, drug delivery systems, and as a linker in various chemical probes. This guide focuses on the most common and reliable synthetic route, proceeding via a phthalimide-protected intermediate.

Core Synthesis Pathway

The most widely adopted synthetic route to this compound involves a two-step process starting from N-hydroxyphthalimide. This method, a variation of the Gabriel synthesis, is favored for its high yields and the crystalline nature of its intermediate, which allows for easy purification.

The overall synthesis can be summarized as follows:

-

O-Alkylation of N-Hydroxyphthalimide: N-hydroxyphthalimide is reacted with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective reagent for this step is 2-bromoethanol. This reaction proceeds via an SN2 mechanism to yield the intermediate, N-(2-hydroxyethoxy)phthalimide.

-

Hydrazinolysis of N-(2-hydroxyethoxy)phthalimide: The phthalimide protecting group is subsequently removed by treatment with hydrazine hydrate. This step releases the desired this compound and forms a stable phthalhydrazide byproduct, which can be easily removed by filtration.

Below is a diagram illustrating the overall synthesis workflow.

Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of O-Alkylation

The O-alkylation of N-hydroxyphthalimide with 2-bromoethanol is a classic example of a Williamson ether synthesis, proceeding through an SN2 pathway. The presence of a base is essential to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen anion. This anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group.

Mechanism of Hydrazinolysis

The hydrazinolysis of the N-(2-hydroxyethoxy)phthalimide intermediate is a robust method for deprotection. The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide group. This is followed by a series of proton transfers and intramolecular cyclization to form the stable, six-membered phthalhydrazide ring, leading to the release of the free this compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and its intermediate.

| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| O-Alkylation | N-Hydroxyphthalimide, 2-Bromoethanol | DMF | Triethylamine | < 95 | 2 | Not specified for intermediate | [1] |

| Hydrazinolysis | N-(2-hydroxyethoxy)phthalimide, Hydrazine Hydrate | Methanol | - | 68 | Not specified | 78 | [1][2] |

Detailed Experimental Protocols

The following protocols are compiled from various literature sources to provide a detailed methodology for each step.[1][2]

Synthesis of N-(2-hydroxyethoxy)phthalimide (Intermediate)

Reagents and Materials:

-

N-Hydroxyphthalimide

-

2-Bromoethanol

-

Triethylamine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a clean, dry round-bottom flask, add N-hydroxyphthalimide, dimethylformamide (DMF), and triethylamine (TEA).

-

Begin stirring the mixture and heat the reactor to 60°C.

-

Slowly add 2-bromoethanol dropwise, ensuring the reaction temperature does not exceed 95°C.

-

After the addition is complete, maintain the reaction mixture at 85-95°C for 2 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a constant weight.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-hydroxyethoxy)phthalimide.

Synthesis of this compound

Reagents and Materials:

-

N-(2-hydroxyethoxy)phthalimide

-

Hydrazine Hydrate

-

Methanol

-

Chloroform

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve the N-(2-hydroxyethoxy)phthalimide intermediate in methanol and begin stirring.

-

Add hydrazine hydrate dropwise to the solution.

-

After the addition is complete, heat the mixture to 68°C and maintain this temperature for 1.5 hours.[2]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the slurry and wash the solid with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

To the residue, add chloroform. This may cause further precipitation of any remaining phthalhydrazide.

-

Filter the mixture again and concentrate the filtrate.

-

Purify the resulting crude product by vacuum distillation (e.g., 75-80°C at 0.025 mmHg) to yield this compound as a colorless oil.[2]

Conclusion

The synthesis of this compound via the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis is a well-established and efficient method. This guide has provided a detailed overview of the synthesis pathway, the underlying mechanisms, quantitative data, and comprehensive experimental protocols to aid researchers in the successful preparation of this valuable chemical intermediate. The provided information is intended to serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis.

References

O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls

An In-Depth Technical Guide to the Reactivity of O-(2-Hydroxyethyl)hydroxylamine with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Hydroxyethyl)hydroxylamine is an alkoxyamine derivative that engages in a highly valuable chemical transformation with carbonyl compounds known as oxime ligation. This reaction, which forms a stable oxime bond, is a cornerstone of bioconjugation and chemical biology.[1][2] Its utility stems from the high chemoselectivity between the aminooxy group and an aldehyde or ketone, proceeding under mild, aqueous conditions with water as the sole byproduct.[1][3] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, particularly at physiological pH, making it an ideal tool for the site-specific modification of sensitive biomolecules, drug delivery systems, and the synthesis of advanced materials.[2][4]

Core Reaction Mechanism

The formation of an oxime from O-(2-Hydroxyethyl)hydroxylamine and a carbonyl compound (aldehyde or ketone) is a condensation reaction that proceeds through a two-step mechanism.[3]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral carbinolamine or hemiaminal intermediate.[3][5]

-

Dehydration: The hemiaminal intermediate is unstable and undergoes a subsequent acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form the stable C=N double bond of the oxime.[3]

The overall reaction is reversible, and the rate is highly dependent on the pH of the medium.[1]

Caption: General mechanism of oxime formation.

Reaction Kinetics and Influencing Factors

The efficiency and rate of oxime formation are governed by several critical parameters. Optimizing these factors is essential for achieving high yields, particularly in the context of sensitive biological molecules.

pH Dependence

The rate of oxime ligation is markedly pH-dependent.[1]

-

Optimal pH: For uncatalyzed reactions, the optimal pH is typically in the slightly acidic range of 4 to 5.[1] In this window, there is a sufficient concentration of the protonated carbonyl group, which increases its electrophilicity, while the hydroxylamine's nitrogen remains adequately nucleophilic.[1]

-

Low pH (<4): At highly acidic pH, the nucleophilic hydroxylamine becomes protonated on the nitrogen atom, reducing its nucleophilicity and slowing down the initial addition step.[3]

-

Neutral/High pH (>6): At neutral or alkaline pH, the uncatalyzed reaction is often slow.[1] The dehydration of the hemiaminal intermediate, which is the rate-determining step in the pH range of approximately 3 to 7, is acid-catalyzed and thus becomes less efficient as the pH increases.[3]

Catalysis at Neutral pH

For many applications in drug development and proteomics, reactions must be performed at or near physiological pH (7.4). Under these conditions, the uncatalyzed reaction is slow.[6] Nucleophilic catalysts, most notably aniline and its derivatives, are used to significantly accelerate the reaction rate.[1][7]

-

Aniline Catalysis: Aniline can enhance the reaction rate by up to 40-fold at neutral pH.[7] The mechanism involves the formation of a more reactive anilinium imine intermediate, which is then rapidly displaced by the hydroxylamine.

-

Advanced Catalysts: While effective, aniline can be toxic.[4] This has led to the development of alternative catalysts with lower toxicity and improved efficiency, such as various aminobenzoic acids, 2-aminophenols, and p-phenylenediamine (pPDA).[4][7]

Caption: Aniline-catalyzed oxime ligation pathway.

Nature of the Carbonyl Precursor

The structure of the carbonyl compound significantly influences both the reaction rate and the stability of the resulting oxime.

-

Aldehydes vs. Ketones: Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon.[8] Consequently, oxime formation is typically faster with aldehydes.

-

Electronic Effects: Aromatic aldehydes are potent electrophiles and can exhibit enhanced reactivity compared to some aliphatic carbonyls.[6]

-

Stability: Oximes derived from ketones generally exhibit greater hydrolytic stability than those formed from aldehydes.[9]

Quantitative Data Summary

The quantitative analysis of reaction kinetics and product stability is crucial for designing robust conjugation strategies.

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages This table illustrates the superior stability of the oxime linkage compared to various isostructural hydrazone linkages at neutral pD (equivalent to pH in D₂O). The rate constant for the oxime is set as the baseline.

| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |

| Oxime | C=N-OH | 1 |

| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |

| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |

| Methylhydrazone | C=N-NHCH₃ | ~600 |

| (Data adapted from studies on isostructural conjugates, highlighting that the oxime is 160 to 600 times more stable than the corresponding hydrazones at neutral pH.)[9][10] |

Table 2: Effect of Catalysts on Oxime Ligation Kinetics This table summarizes the impact of different catalysts on the rate of oxime formation, demonstrating the significant rate enhancement achieved with nucleophilic catalysts at neutral pH.

| Catalyst | Concentration | pH | Relative Rate Enhancement | Notes |

| None | - | 7.0 | 1x (Baseline) | Reaction is very slow.[7] |

| Aniline | 10-100 mM | 7.0 | Up to 40x | The standard catalyst, but has toxicity concerns.[6][7] |

| m-Phenylenediamine (mPDA) | 100 mM | 7.0 | ~100x (~2.5x vs. Aniline) | Stronger catalyst than aniline, but may have oxidative instability.[7] |

| 3,5-Diaminobenzoic acid (3,5-DABA) | 10 mM | 7.0 | >2x vs. Aniline | An alternative with improved biocompatibility and stability.[7] |

Experimental Protocols

Protocol 1: Classical Synthesis of an Oxime

This protocol describes a general method for synthesizing an oxime under reflux conditions.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Pyridine (2.0 mmol) or Sodium Acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[1]

-

Add pyridine (2.0 mmol) to the mixture to act as a base, neutralizing the HCl released.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol solvent using a rotary evaporator.[1]

-

Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

-

Purify the crude product by recrystallization or column chromatography as needed.[1]

Protocol 2: Aniline-Catalyzed Ligation for Bioconjugation at Neutral pH

This protocol is adapted for conjugating a hydroxylamine-modified molecule to a biomolecule containing an aldehyde or ketone.

Materials:

-

Carbonyl-containing biomolecule (e.g., protein, peptide)

-

O-(2-Hydroxyethyl)hydroxylamine or a derivative (typically 10-50 fold molar excess)

-

Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

-

Aniline stock solution (e.g., 1 M in a compatible organic solvent like DMF or DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare a solution of the carbonyl-containing biomolecule in the phosphate buffer to the desired concentration (e.g., 10-100 µM).

-

Prepare a stock solution of the O-(2-Hydroxyethyl)hydroxylamine derivative.

-

Add the hydroxylamine derivative to the biomolecule solution to the desired final excess concentration.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[6]

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]

-

Monitor the conjugation progress using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.

-

Once the desired level of conjugation is achieved, purify the bioconjugate using a suitable method like size-exclusion chromatography to remove the excess reagents and aniline catalyst.[1][6]

Caption: General experimental workflow for oxime ligation.

Protocol 3: Monitoring Oxime Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative measurement of the hydrolytic stability of an oxime bond.

Materials:

-

Purified oxime conjugate

-

Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0 in D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the purified oxime conjugate in a suitable deuterated solvent.

-

In an NMR tube, combine the oxime stock solution with a deuterated buffer to achieve the final desired concentration and pD.[9]

-

Acquire an initial ¹H NMR spectrum to serve as the time-zero (t=0) reference.[9]

-

Incubate the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C).[9]

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every few hours or days, depending on the expected stability).

-

For each spectrum, integrate the signals corresponding to a unique proton on the oxime conjugate and the corresponding proton on the hydrolysis product (the parent aldehyde/ketone).[9]

-

Calculate the concentration of the remaining oxime at each time point.

-

Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot yields the first-order rate constant (k) for hydrolysis.[9]

-

The half-life (t₁/₂) of the oxime can then be calculated using the equation: t₁/₂ = 0.693 / k.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Oxime Ligation with 2-(Aminooxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This reaction forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule, such as 2-(aminooxy)ethanol, with an aldehyde or ketone.[1][2] Its efficiency under mild, aqueous conditions and the stability of the resulting conjugate make it ideal for various applications, including the site-specific modification of proteins, peptides, and other biomolecules.[2][3][4]

This technical guide provides a comprehensive overview of the core principles governing oxime ligation with this compound, detailed experimental protocols, and quantitative data to enable researchers to effectively apply this versatile chemistry in their work.

Core Mechanism of Oxime Bond Formation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism involving a tetrahedral intermediate, followed by dehydration to yield the stable oxime product.[1][2][4] The overall process is reversible; however, the equilibrium strongly favors the formation of the stable oxime.[2]

The key steps are:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group in this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This step leads to the formation of a transient, unstable tetrahedral intermediate (a hemiaminal or carbinolamine).[1][4] The aminooxy group is a potent nucleophile due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4]

-

Acid-Catalyzed Dehydration: The tetrahedral intermediate then undergoes acid-catalyzed dehydration, resulting in the elimination of a water molecule and the formation of the stable C=N-O oxime bond.[1][4]

The reaction rate is significantly influenced by the pH of the medium.[2] A bell-shaped pH-rate profile is typically observed, with optimal rates occurring in a slightly acidic environment (pH 4-5).[2][5][6] This is because the reaction requires protonation of the carbonyl group to enhance its electrophilicity, while at very low pH, the aminooxy nucleophile becomes protonated and thus non-reactive.[2] For many biological applications that necessitate physiological pH (around 7.4), the reaction is considerably slower, often requiring catalysis.[7]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives are effective catalysts that significantly accelerate oxime formation.[5][6] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is a more reactive intermediate and more susceptible to attack by the aminooxy-containing molecule.[5] This catalytic cycle increases the overall rate of oxime formation.

Substituted anilines, particularly those with electron-donating groups in the para position, have been shown to be superior catalysts at neutral pH.[8][9] For instance, p-phenylenediamine has demonstrated significantly higher catalytic efficiency compared to aniline.[8][9]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on several factors, including pH and the presence of a catalyst. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation

| pH | Relative Reaction Rate | Notes |

| 4.0 | High | Close to the optimal pH for uncatalyzed reactions, catalysis further enhances the rate.[5] |

| 5.0 | Very High | Often cited as the optimal pH for oxime ligation, providing a balance for intermediate dehydration and nucleophile reactivity.[3] |

| 6.0 | Moderate | Reaction rate begins to decrease as the pH moves away from the acidic optimum.[6] |

| 7.0 | Low to Moderate | The reaction is significantly slower at neutral pH without a catalyst, but aniline provides a notable rate enhancement.[6] p-Phenylenediamine is a more effective catalyst at this pH.[8][9] |

Data compiled from studies on model oxime ligation reactions.[5][6]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

| Catalyst | Relative Catalytic Efficiency | Key Advantages |

| Uncatalyzed | 1x | Simple, but very slow at neutral pH.[8][9] |

| Aniline | ~20-40x | The traditional catalyst, provides significant rate enhancement over the uncatalyzed reaction.[6][10] |

| m-Phenylenediamine | ~15x more efficient than aniline | Highly effective, especially at higher concentrations.[11] |

| p-Phenylenediamine | ~19-120x | A highly efficient catalyst at neutral pH, allowing for rapid ligation even at low micromolar concentrations of reactants.[8][9] |

Efficiency is relative to the uncatalyzed reaction at neutral pH.

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general framework for performing an oxime ligation reaction between a carbonyl-containing molecule and this compound.

Materials:

-

Aldehyde or ketone-containing molecule

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0, or 100 mM Sodium Acetate, pH 4.5

-

Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

-

Quenching reagent (optional, e.g., excess acetone)

-

Analytical instruments (e.g., LC-MS, RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aldehyde or ketone-containing molecule in a suitable solvent (e.g., water, DMSO).

-

Prepare a stock solution of this compound in the reaction buffer.

-

If using a catalyst, prepare a stock solution of the catalyst in an appropriate solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer and the stock solution of the carbonyl-containing molecule to the desired final concentration (e.g., 100 µM).

-

If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM).

-

Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 1.2 to 2-fold molar excess over the carbonyl compound).

-

Mix the solution thoroughly by vortexing or pipetting.

-

-

Incubation:

-

Monitoring and Purification:

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by an appropriate technique such as RP-HPLC or LC-MS.[1][4]

-

(Optional) Once the reaction is complete, it can be quenched by adding an excess of a scavenger reagent.

-

Purify the oxime conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, RP-HPLC) to remove unreacted starting materials and catalyst.[1]

-

Protocol for Labeling of a Protein with an Aminooxy-Functionalized Molecule

This protocol outlines the site-specific labeling of a protein containing a carbonyl group with a small molecule functionalized with an aminooxy group.

Materials:

-

Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

-

Aminooxy-functionalized small molecule (e.g., 13 µM solution)

-

Aniline stock solution (1 M in DMSO)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 µM.[1]

-

Prepare a solution of the aminooxy-functionalized small molecule in the same buffer to a final concentration of 13 µM.[1]

-

To the protein solution, add the solution of the aminooxy-functionalized small molecule.[1]

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[1]

-

Incubate the reaction mixture at room temperature.[1]

-

Monitor the progress of the reaction using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.[1]

-

Once the reaction is complete, purify the labeled protein using a suitable technique like size-exclusion chromatography to remove excess reagents.[1]

Applications in Drug Development

The versatility and robustness of oxime ligation have led to its widespread adoption in various aspects of drug development:

-

Antibody-Drug Conjugates (ADCs): Oxime ligation enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to targeted cancer therapies with improved efficacy and reduced side effects.[13]

-

PEGylation of Proteins and Peptides: The attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides via oxime ligation can enhance their in vivo circulation time, stability, and solubility.[13]

-

Hydrogel Formation: Biocompatible hydrogels for drug delivery and tissue engineering can be formed using oxime ligation.[13]

-

PET Tracer Synthesis: The rapid and efficient nature of this reaction is beneficial for the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging.[12]

Conclusion

Oxime ligation with this compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism, pH dependence, and catalysis is crucial for its successful implementation. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively utilize this bioorthogonal reaction to advance their work in bioconjugation, drug discovery, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Chemistry of Precision: An In-depth Guide to Bioorthogonal Ligation with Aminooxy Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to perform chemical reactions with surgical precision is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools to achieve this, allowing for the covalent modification of biomolecules in their native environment without interfering with endogenous processes.[1] Among these techniques, the ligation of aminooxy compounds with aldehydes or ketones to form stable oxime bonds has emerged as a robust and versatile strategy.[2][3] This technical guide delves into the core principles of aminooxy bioorthogonal chemistry, offering a comprehensive resource on its mechanism, kinetics, and practical applications, complete with detailed experimental protocols and quantitative data.

Core Principles: The Oxime Ligation

The foundation of this bioorthogonal strategy lies in the chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O).[4][5] This reaction is highly specific, proceeding efficiently in complex biological milieu with minimal side reactions.[5] The remarkable stability of the resulting oxime bond, particularly when compared to analogous imine or hydrazone linkages, makes it ideal for applications requiring long-term stability under physiological conditions.[6][7][8]

The reaction mechanism proceeds via a two-step nucleophilic addition-elimination. The nitrogen atom of the aminooxy group, a potent nucleophile due to the "alpha effect" (enhanced nucleophilicity from the adjacent oxygen atom), attacks the electrophilic carbonyl carbon.[5] This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[2]

The efficiency of oxime ligation is significantly influenced by pH, with optimal rates for the uncatalyzed reaction typically observed in a slightly acidic environment (pH 4-5).[2][9] However, for many biological applications, reactions must be performed at or near neutral pH. Under these conditions, the reaction rate is considerably slower but can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.[2][3][4] Aniline catalysis proceeds by first forming a more reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[2][10]

Quantitative Data for Oxime Ligation

The kinetics and stability of oxime ligation have been quantitatively characterized, providing valuable data for designing and optimizing bioconjugation strategies.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Aminooxyacetyl-peptide & Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [4][11] |

| Aminooxy-functionalized PEG & Protein | Uncatalyzed | 7.0 | - (Baseline) | [9][12] |

| Aminooxy-functionalized PEG & Protein | Aniline (10 mM) | 7.0 | ~19-fold increase vs. p-Phenylenediamine | [9][12] |

| Aminooxy-functionalized PEG & Protein | p-Phenylenediamine (10 mM) | 7.0 | ~120-fold increase vs. uncatalyzed | [9][12] |

| Table 1: Reaction Kinetics of Aminooxy Ligation. This table summarizes the second-order rate constants for oxime ligation under different conditions, highlighting the significant rate enhancement achieved with catalysts at neutral pH. |

| Linkage Type | Typical Equilibrium Constant (Keq) in M⁻¹ | Reference |

| Hydrazone | 10⁴ – 10⁶ | [5][11][13] |

| Oxime | >10⁸ | [5][11][13] |

| Table 2: Comparison of Equilibrium Constants for Imine Formation. The significantly higher equilibrium constant for oxime formation underscores its thermodynamic stability compared to hydrazone linkages. |

| Catalyst | Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |

| Aniline | 100 mM | ~40-fold |

| p-Phenylenediamine | 10 mM | ~120-fold |

| Table 3: Catalytic Efficiency in Oxime Ligation at Neutral pH. This table compares the relative rate enhancement provided by different catalysts for oxime ligation at a biologically relevant pH. |

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the key chemical transformations and experimental workflows.

Caption: Uncatalyzed mechanism of oxime bond formation.

Caption: Aniline-catalyzed mechanism of oxime ligation.

Caption: General workflow for bioorthogonal labeling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving aminooxy compounds.

Protocol 1: Labeling of Glycoproteins with Aminooxy-Functionalized Dyes

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-containing fluorescent dye.[14]

Materials:

-

Glycoprotein to be labeled

-

10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Aminooxy-functionalized fluorescent dye

-

Anhydrous DMSO (optional)

-

Purification resin (e.g., Sephadex) or ultrafiltration device

-

1X Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare the Antibody Solution: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL.[14]

-

Oxidize Carbohydrate Groups:

-

Add 1/10th volume of 10X reaction buffer to the glycoprotein solution.[14]

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.[15]

-

Incubate the reaction for 15-30 minutes at room temperature in the dark.[15]

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at room temperature.[14]

-

-

Purify the Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.5).[15]

-

Prepare the Dye Stock Solution: Dissolve the aminooxy-functionalized dye in DMSO or water to create a 5-10 mM stock solution.[14]

-

Perform the Labeling Reaction:

-

Add a 20-50 fold molar excess of the aminooxy-dye solution to the oxidized glycoprotein.[15]

-

To accelerate the reaction, especially at neutral pH, aniline can be added to a final concentration of 10-100 mM.[15][16]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[15][16]

-

-

Purify the Conjugate: Separate the labeled glycoprotein from the unreacted dye using size-exclusion chromatography (SEC) or another suitable purification method.[15]

-

Characterize the Conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.[14]

Protocol 2: Site-Specific Protein Immobilization on a Surface

This protocol outlines the immobilization of a protein containing an aldehyde or ketone group onto a surface functionalized with aminooxy groups.[15]

Materials:

-

Protein of interest with an accessible aldehyde or ketone group

-

Aminooxy-functionalized surface (e.g., glass slide, microarray plate)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline (optional catalyst)

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., BSA or casein solution)

Procedure:

-

Prepare the Protein:

-

If the protein does not have a native aldehyde or ketone, one can be introduced. For a protein with an N-terminal serine, dissolve it in PBS and add sodium periodate to a final concentration of 1-2 mM. Incubate in the dark for 15-30 minutes at room temperature, then purify using a desalting column.[15]

-

-

Immobilization Reaction:

-

Prepare a solution of the aldehyde-modified protein in the reaction buffer at a concentration of 0.1-1 mg/mL.[15]

-

(Optional) Add aniline to the protein solution to a final concentration of 50-100 mM.[15]

-

Apply the protein solution to the aminooxy-functionalized surface.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

-

-

Washing and Blocking:

-

Wash the surface extensively with the wash buffer to remove unbound protein.

-

Block any remaining reactive sites on the surface by incubating with a blocking buffer for 1 hour at room temperature.

-

Wash the surface again with the wash buffer.

-

-

Validation: Confirm the successful immobilization of the protein using an appropriate detection method, such as an antibody-based assay (e.g., ELISA) or fluorescence imaging if the protein is labeled.

Protocol 3: General Procedure for Monitoring Oxime Ligation Kinetics

This protocol describes a general method for monitoring the progress of an oxime ligation reaction in solution, for example, between an aminooxy-functionalized peptide and a benzaldehyde-containing probe.[1]

Materials:

-

Aminooxy-functionalized molecule

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline (catalyst)

-

Analytical instrument (e.g., HPLC, LC-MS)

-

Quenching solution (e.g., excess acetone or trifluoroacetic acid)

Procedure:

-

Prepare Reaction Mixture:

-

Reaction Incubation: Incubate the reaction mixture at room temperature.[1]

-

Monitoring the Reaction:

-

Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to quantify the amount of product formed and the remaining starting materials over time.

-

Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. The second-order rate constant can then be calculated from the initial rate and the initial concentrations of the reactants.

Applications in Drug Development and Beyond

The versatility and robustness of aminooxy bioorthogonal chemistry have led to its widespread adoption in various fields, particularly in drug development.

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies allows for targeted delivery to cancer cells, minimizing off-target toxicity.[7]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as increasing their in vivo half-life.[7]

-

Cellular Imaging: The ability to label specific biomolecules on or inside living cells with fluorescent probes enables the visualization and tracking of biological processes in real-time.[7][17][18]

-

Hydrogel Formation: Biocompatible hydrogels can be formed using oxime ligation for applications in tissue engineering and controlled drug release.[7]

-

Surface Modification: The immobilization of biomolecules onto surfaces is crucial for the development of biosensors, diagnostic arrays, and other biotechnological tools.[7]

Conclusion

The bioorthogonal reaction between aminooxy compounds and carbonyls to form stable oxime linkages is a powerful and reliable tool for chemical biologists and drug development professionals.[1] Its high chemoselectivity, the stability of the resulting conjugate, and the ability to modulate reaction kinetics through catalysis make it suitable for a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.[1][6] By understanding the core principles and leveraging the detailed protocols provided in this guide, researchers can effectively harness the precision of aminooxy chemistry to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioconjugation Using 2-(Aminooxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and life sciences research.[1] The choice of chemical ligation strategy is critical, demanding high specificity, biocompatibility, and the formation of a stable linkage under physiological conditions. Oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a robust and versatile method for creating stable bioconjugates.[2] This guide provides a comprehensive technical overview of bioconjugation utilizing 2-(Aminooxy)ethanol, a hydrophilic linker that enables the formation of stable oxime bonds.

This compound is a bifunctional molecule featuring a reactive aminooxy group and a terminal hydroxyl group. Its small size and hydrophilicity make it an attractive building block for more complex linker designs aimed at improving the solubility and pharmacokinetic properties of bioconjugates.[3] This document will delve into the core principles of oxime ligation with this compound, present key quantitative data, provide detailed experimental protocols for conjugation and characterization, and illustrate the underlying mechanisms and workflows.

Core Principles: The Chemistry of Oxime Ligation

The reaction between this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime ether bond. The aminooxy moiety (-ONH₂) is a potent nucleophile, a phenomenon attributed to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4]

The reaction is pH-dependent, with the optimal rate typically observed in a mildly acidic environment (pH 4.5-5.5).[4] Under these conditions, the carbonyl group is susceptible to protonation, increasing its electrophilicity, while a sufficient fraction of the aminooxy group remains unprotonated to act as a nucleophile. For many biological applications requiring neutral pH, the reaction rate can be significantly enhanced by the use of catalysts, such as aniline and its derivatives.[2][5]

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in bioconjugation protocols.

| Property | Value | Reference(s) |

| CAS Number | 3279-95-6 | [4][5][6][7] |

| Molecular Formula | C₂H₇NO₂ | [4][5][7] |

| Molecular Weight | 77.08 g/mol | [4][5][6][7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 238.6 °C at 760 mmHg | [6][7] |

| Melting Point | 61 °C | [6] |

| Density | 1.115 - 1.146 g/cm³ | [6][7] |

| Refractive Index | 1.437 | [7] |

| Storage Temperature | 2-8 °C | [6] |

Quantitative Data in Bioconjugation

The stability of the resulting linkage and the kinetics of its formation are critical parameters in the design of bioconjugates.

Comparative Hydrolytic Stability of C=N Linkages

The oxime bond formed through the reaction with this compound exhibits significantly greater stability compared to other common imine-based linkages, particularly at physiological pH.

| Linkage Type | Relative Stability | Hydrolysis Rate Constant (k_hyd) at pD 7.0 (s⁻¹) | Half-life (t₁/₂) at pD 7.0 | Reference(s) |

| Oxime | Most Stable | ~1 x 10⁻⁷ | ~80 days | [4] |

| Acetylhydrazone | Moderately Stable | ~3 x 10⁻⁵ | ~6.4 hours | [4] |

| Methylhydrazone | Less Stable | ~6 x 10⁻⁵ | ~3.2 hours | [4] |

| Semicarbazone | Less Stable | ~1.6 x 10⁻⁵ | ~12 hours | [4] |

| Imine (Schiff Base) | Least Stable | Readily hydrolyzes | Very short | [4] |

Data is compiled from studies on isostructural conjugates to provide a direct comparison. pD is the equivalent of pH in deuterium oxide (D₂O).

Kinetics of Aniline-Catalyzed Oxime Ligation

The use of a catalyst like aniline can dramatically increase the rate of oxime bond formation, which is particularly important for reactions conducted at neutral pH. The observed rate constant (k_obs) is dependent on the catalyst concentration.

| Catalyst | Catalyst Concentration (mM) | k_obs (M⁻¹s⁻¹) |

| Aniline | 10 | 0.23 |

| Aniline | 25 | 0.58 |

| Aniline | 50 | 1.15 |

| Aniline | 100 | 2.30 |

Note: The specific values can vary depending on the reaction conditions, including the nature of the aldehyde or ketone, buffer composition, and temperature.

Experimental Protocols

The following are detailed methodologies for key experiments involving bioconjugation with this compound.

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., an Antibody)

This protocol describes the mild oxidation of cis-diol moieties in the carbohydrate domains of glycoproteins to generate reactive aldehyde groups.

Materials:

-

Glycoprotein (e.g., IgG antibody)

-

10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

-

Sodium periodate (NaIO₄) stock solution (e.g., 100 mM in dH₂O, freshly prepared)

-

Ethylene glycol

-

Desalting column (e.g., Sephadex G-25)

Methodology:

-

Buffer Exchange: Dissolve the glycoprotein in 1X PBS buffer at a concentration of 3-15 mg/mL. Exchange the buffer to 1X Reaction Buffer using a desalting column.

-

Oxidation: To the glycoprotein solution, add 1/10th volume of the NaIO₄ stock solution.

-

Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.

-

Quenching: Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10-20 mM.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Purification: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 1X PBS, pH 6.0-7.4. The oxidized glycoprotein is now ready for conjugation.

Protocol 2: Oxime Ligation of an Aldehyde-Containing Protein with this compound

This protocol details the conjugation of this compound to a protein containing aldehyde groups.

Materials:

-

Aldehyde-functionalized protein (from Protocol 1)

-

This compound

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

-

Aniline catalyst stock solution (e.g., 200 mM in DMSO or DMF) (Optional)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.

-

If using a catalyst, prepare a stock solution of aniline.

-

-

Reaction Setup:

-

In a reaction vessel, add the aldehyde-functionalized protein to the desired final concentration (e.g., 1-10 mg/mL).

-

Add this compound to a final concentration of 10-50 molar equivalents relative to the protein.

-

-

Catalysis (Optional): If a catalyst is used, add the aniline stock solution to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Purification: Upon completion, purify the conjugate to remove excess this compound and catalyst using a suitable method such as size-exclusion chromatography (Protocol 3).

Protocol 3: Purification of the Bioconjugate using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted molecules from the larger bioconjugate.[8][9]

Materials:

-

Crude bioconjugate solution

-

SEC column with an appropriate molecular weight cutoff

-

SEC Mobile Phase (e.g., PBS, pH 7.4)

-

Chromatography system (e.g., FPLC or HPLC)

Methodology:

-

Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the SEC Mobile Phase until a stable baseline is achieved.

-

Sample Loading: Load the crude bioconjugate solution onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.

-

Isocratic Elution: Elute the sample with the SEC Mobile Phase at a constant flow rate.

-

Fraction Collection: Collect fractions as the eluent exits the column. The bioconjugate will typically elute in the first major peak, while smaller molecules will elute later.

-

Analysis of Fractions: Analyze the collected fractions using SDS-PAGE (Protocol 4) and UV-Vis spectroscopy to identify the fractions containing the purified bioconjugate. Pool the desired fractions.

Protocol 4: Characterization of the Bioconjugate

A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the successful conjugation by observing a shift in the molecular weight of the protein.[10]

Materials:

-

Purified bioconjugate and unconjugated protein control

-

Molecular weight markers

-

2x Laemmli sample buffer (containing SDS and a reducing agent)

-

Polyacrylamide gel

-

SDS-PAGE running buffer

-

Electrophoresis apparatus

-

Coomassie Brilliant Blue staining solution and destaining solution

Methodology:

-

Sample Preparation: Mix the bioconjugate and unconjugated control samples with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour, followed by destaining to visualize the protein bands.

-

Analysis: A successful conjugation will result in a band for the bioconjugate that migrates slower (appears at a higher molecular weight) than the band for the unconjugated protein.

B. Mass Spectrometry (MS)

Mass spectrometry provides a precise determination of the molecular weight of the bioconjugate, confirming the covalent attachment of the linker.[11][12]

Materials:

-

Purified bioconjugate sample

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

-

Appropriate mobile phases for LC-MS if applicable

Methodology:

-

Sample Preparation: Prepare the bioconjugate sample in a suitable buffer for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer like ammonium acetate).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The difference in mass between the conjugated and unconjugated protein will correspond to the mass of the attached this compound moiety (and any other modifications).

Visualizations

Mechanism of Oxime Ligation

Caption: Mechanism of oxime bond formation between an aldehyde-functionalized protein and this compound.

Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for the bioconjugation of a glycoprotein with this compound.

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) utilizing a bioconjugate.[13][14]

Conclusion

Bioconjugation using this compound via oxime ligation offers a powerful and reliable strategy for the synthesis of stable biomolecular conjugates. The high stability of the resulting oxime bond, coupled with the favorable kinetics and bioorthogonality of the reaction, makes this an indispensable tool for researchers in drug development and chemical biology. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology, from the initial design and synthesis to the final characterization of the bioconjugate. As the demand for precisely engineered biomolecules continues to grow, the principles and methodologies outlined herein will remain central to the advancement of therapeutic and diagnostic innovation.

References

- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(aminooxy)- | C2H7NO2 | CID 3014186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enovatia.com [enovatia.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound | 3279-95-6 [chemicalbook.com]

- 6. This compound, 1 g, CAS No. 3279-95-6 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 2-(Aminooxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Aminooxy)ethanol, a critical reagent in bioconjugation and drug development. Understanding its stability profile is paramount for ensuring experimental reproducibility, product quality, and the safety of laboratory personnel. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established knowledge from safety data sheets, supplier recommendations, and stability studies of analogous compounds to provide a robust framework for its handling and storage.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and reactivity of this compound. The primary recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C[1][2][3] | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Under inert gas (e.g., Nitrogen or Argon)[1][3] | To prevent oxidation and reaction with atmospheric components like carbon dioxide. |

| Light Exposure | Store in a dark place[2] | To prevent photodegradation. |

| Container | Tightly sealed, appropriate for corrosive and flammable liquids. | To prevent contamination, evaporation, and ensure safety. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, inferences can be drawn from the reactivity of similar amino alcohol compounds. Researchers should be aware of the following potential degradation routes:

-